molecular formula C18H22N2O6S B2907698 Methyl 5-{[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]methyl}furan-2-carboxylate CAS No. 1251593-88-0

Methyl 5-{[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]methyl}furan-2-carboxylate

Cat. No.: B2907698
CAS No.: 1251593-88-0
M. Wt: 394.44
InChI Key: DNURGQCKPXOWOL-UHFFFAOYSA-N
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Description

Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate is a pyridine-based compound with the molecular formula C18H22N2O6S and a molecular weight of 394.44.

Preparation Methods

The synthesis of Methyl 5-{[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]methyl}furan-2-carboxylate involves several steps. One common synthetic route includes the use of azepane, sulfonyl chloride, and 2-oxopyridine as starting materials. The reaction typically proceeds through a series of nucleophilic substitution and condensation reactions under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or pyridine moieties, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-{[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate can be compared with other pyridine-based compounds, such as:

    Methyl 3-methyl-2-furoate: A simpler furoate ester with different chemical properties and applications.

    Indole derivatives: Compounds with a similar heterocyclic structure but different biological activities and uses.

Properties

IUPAC Name

methyl 5-[[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S/c1-25-18(22)15-9-8-14(26-15)13-19-10-6-7-16(17(19)21)27(23,24)20-11-4-2-3-5-12-20/h6-10H,2-5,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNURGQCKPXOWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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